![molecular formula C23H25NO6 B2356603 N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide CAS No. 879465-19-7](/img/structure/B2356603.png)
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide
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Overview
Description
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide, also known as CTK7A, is a synthetic compound that has gained attention in the scientific community for its potential applications in research.
Scientific Research Applications
Antitumor Activity
The compound has demonstrated promising antitumor effects. In a study by Liu et al., seventeen novel derivatives of this compound were synthesized and evaluated for their growth inhibition in human solid tumor cell lines and a human leukemia cell line (HL-60). Notably, compound IVa exhibited superior activity compared to other compounds and the positive control, temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10%. Interestingly, esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .
Anti-HIV Potential
While not extensively studied, indole derivatives (to which this compound belongs) have shown potential as anti-HIV agents. Kasralikar et al. reported molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives, suggesting their anti-HIV-1 activity .
Antibacterial Properties
Another avenue of interest lies in the antimicrobial activity of related compounds. For instance, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria .
Synthetic Simplicity
The compound’s synthetic procedure offers operational simplicity and high yield. For example, 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
Combination Therapies
Given its unique structure, researchers are exploring combination therapies involving this compound. For instance, combining it with established anticancer drugs like cisplatin and irinotecan may enhance treatment efficacy .
Mechanism of Action
Target of Action
Similar compounds have shown prominent activity against cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and differentiation .
Pharmacokinetics
Similar compounds have shown good solubility in organic solvents such as ethanol and ether, and slightly soluble in water . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have shown prominent activity against both cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is a solid with a white to light yellow crystalline appearance . It should be stored at 2-8℃ . During use, contact with skin, eyes, and mucous membranes should be avoided . During storage and transportation, contact with high temperatures, fire sources, and acidic or alkaline substances should be avoided .
properties
IUPAC Name |
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-6-8-18(25)24-23-19(20(26)15-10-7-9-13(2)21(15)30-23)14-11-16(27-3)22(29-5)17(12-14)28-4/h7,9-12H,6,8H2,1-5H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDDZILCCHIIHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide |
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